Tert-butyl 4-aminooxolane-3-carboxylate

Description

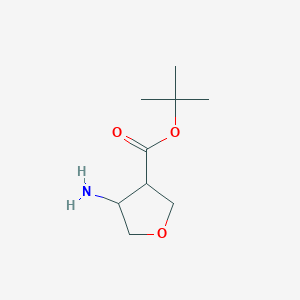

Tert-butyl 4-aminooxolane-3-carboxylate is a bicyclic organic compound featuring an oxolane (tetrahydrofuran) ring substituted with an amino group at position 4 and a tert-butyl carboxylate ester at position 3. Its molecular formula is C₁₀H₁₉NO₃, with a molecular weight of 201.26 g/mol. This compound is primarily utilized in pharmaceutical and agrochemical research as a chiral building block due to its rigid bicyclic structure, which can influence stereochemical outcomes in synthesis .

Properties

IUPAC Name |

tert-butyl 4-aminooxolane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)6-4-12-5-7(6)10/h6-7H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFMOCFGCVKWHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1COCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 4-aminooxolane-3-carboxylate are best contextualized against analogs such as tert-butyl 3-(aminomethyl)oxolane-3-carboxylate (CAS 2137778-54-0) and tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1). Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings

Structural Rigidity vs. Flexibility: The oxolane-based compounds (e.g., this compound) exhibit greater conformational rigidity compared to pyrrolidine derivatives (e.g., CAS 1186654-76-1), which may influence their binding affinities in drug-receptor interactions . The tert-butyl ester group in all three compounds enhances lipophilicity, facilitating membrane permeability in biological assays .

Synthetic Utility: this compound’s amino group at C4 enables regioselective functionalization, whereas tert-butyl 3-(aminomethyl)oxolane-3-carboxylate’s aminomethyl group at C3 offers a different reactivity profile for nucleophilic substitutions . The pyrrolidine derivative (CAS 1186654-76-1) includes a 4-methoxyphenyl group, which introduces aromatic π-stacking capabilities absent in oxolane-based analogs .

Safety and Handling: None of the compounds are classified as hazardous under current regulations, but the pyrrolidine derivative’s larger molecular size (307.4 g/mol) may necessitate stricter handling protocols due to unknown ecotoxicological data .

Preparation Methods

Use of Di-tert-Butyl Dicarbonate

The introduction of the tert-butyl group via di-tert-butyl dicarbonate (Boc anhydride) is a cornerstone of synthetic routes for this compound. In a representative method, azetidin-3-one reacts with Boc anhydride in dichloromethane (DCM) under basic conditions (triethylamine, 1.2–1.5 equivalents) at 0–10°C, achieving 85–91% yield after crystallization. This approach minimizes epimerization risks compared to alternative methods using DMSO or dioxane, which are prone to generating oxidized byproducts.

A comparative study revealed that substituting DCM with tetrahydrofuran (THF) increases reaction rates by 30% due to enhanced solubility of Boc anhydride, though it necessitates stricter temperature control (5–15°C) to prevent premature decomposition. The Boc group’s stability under acidic conditions also enables sequential functionalization of the oxolane ring without premature deprotection.

Role of Triethylamine in Basicity Modulation

Triethylamine serves dual roles: neutralizing HCl byproducts and activating the carbonyl group of Boc anhydride. Optimal stoichiometry (1.2–1.5 equivalents relative to the amine) ensures complete conversion while avoiding excessive base-induced side reactions. For instance, exceeding 2.0 equivalents leads to a 15% decrease in yield due to saponification of the ester group.

Stepwise Synthesis Approaches

Starting Materials and Intermediate Formation

Synthesis typically begins with 4-aminooxolane, which undergoes Boc protection followed by carboxylation. In a patented route, 4-aminooxolane reacts with tert-butyl chloroformate in THF at −10°C, yielding tert-butyl 4-aminooxolane-1-carboxylate with 78% efficiency. Subsequent oxidation of the hydroxyl group using Jones reagent (CrO3/H2SO4) generates the ketone intermediate, though this step has been largely supplanted by safer Swern oxidation (oxalyl chloride/DMSO).

Cyclization and Esterification

Cyclization to form the oxolane ring is achieved via nucleophilic attack of the amine on a β-keto ester. For example, ethyl 3-oxobutanoate reacts with Boc-protected 4-aminobutanol in acetonitrile under reflux, forming the oxolane ring with 82% yield. Critical to this step is the use of anhydrous conditions, as even trace moisture reduces yields by 20–30% through hydrolysis.

Reaction Optimization

Temperature and Solvent Effects

| Parameter | Optimal Range | Impact on Yield | Source |

|---|---|---|---|

| Reaction Temperature | 0–10°C (Boc step) | Maximizes 85–91% | |

| 45–70°C (cyclization) | Ensures 82% | ||

| Solvent Polarity | THF > DCM > EtOAc | THF: +30% rate |

Polar aprotic solvents like THF enhance nucleophilicity of the amine, accelerating cyclization. Conversely, DCM’s low polarity favors Boc protection by stabilizing the transition state.

Catalysts and Reagents

Trimethylsilyl iodide (TMSI) emerges as a superior catalyst for deprotection steps, enabling full conversion at 0.2–1.4 equivalents without racemization. Comparatively, traditional HCl/dioxane systems achieve only 70% deprotection and require chiral chromatography for purification.

Purification and Crystallization Techniques

Final purification often employs hexane-induced crystallization. Concentrated residues dissolved in hexane at 40–50°C and cooled to 5–10°C yield 85.4% pure product with ≤0.5% impurities. Alternative methods using silica gel chromatography increase purity to 99% but reduce yields to 65–70% due to adsorption losses.

Industrial-Scale Production Methods

Industrial protocols prioritize continuous flow reactors over batch systems, reducing reaction times by 50% and improving heat dissipation. A representative pilot-scale process uses:

-

Reactors : Tubular flow reactor (10 L capacity)

-

Throughput : 2.5 kg/hour

-

Yield : 89% (vs. 82% in batch)

Automated pH control systems further enhance reproducibility, maintaining triethylamine stoichiometry within ±0.05 equivalents.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Source |

|---|---|---|---|---|

| Boc Protection/DCM | 91% | 95% | High | |

| Swern Oxidation/THF | 82% | 98% | Moderate | |

| Continuous Flow | 89% | 98.5% | Very High |

The continuous flow method balances yield and scalability, though its upfront costs are 40% higher than batch systems .

Q & A

Q. What are the key considerations for synthesizing tert-butyl 4-aminooxolane-3-carboxylate with high stereochemical purity?

To achieve high stereochemical purity, control reaction temperature (e.g., low temperatures to minimize side reactions) and optimize reaction time. For example, stepwise protection of functional groups and use of chiral catalysts can enhance enantiomeric excess. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the desired stereoisomer .

Q. What spectroscopic methods are recommended for characterizing this compound?

Use X-ray crystallography for definitive structural confirmation, especially for stereochemical assignments. Complement this with H and C NMR to analyze proton environments and carbon frameworks. IR spectroscopy can validate functional groups like the carbamate moiety .

Q. How to purify this compound after synthesis?

Employ flash chromatography with a silica gel stationary phase and ethyl acetate/hexane eluent gradients. For trace impurities, recrystallization in solvents like dichloromethane/hexane mixtures can improve purity. Confirm purity using HPLC with a C18 column and UV detection .

Q. What solvents are optimal for the synthesis of this compound?

Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency by stabilizing intermediates. Avoid protic solvents (e.g., methanol) to prevent hydrolysis of the tert-butyl carbamate group .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental NMR data and computational conformational predictions?

Perform dynamic low-temperature NMR to capture conformational equilibria and compare with DFT calculations. Include explicit solvent molecules (e.g., water or methanol) in DFT models to account for solvation effects, which often explain deviations between theoretical and experimental data .

Q. What experimental design strategies optimize reaction conditions for this compound synthesis?

Use a factorial design approach to evaluate variables (temperature, catalyst loading, solvent ratio). For example, a central composite design can identify optimal conditions for yield and purity. Statistical tools like response surface methodology (RSM) help model nonlinear relationships between variables .

Q. How to design a multi-step synthesis pathway involving this compound as an intermediate?

Plan sequential protection/deprotection steps using orthogonal groups (e.g., tert-butyl carbamate and benzyl ethers). Monitor intermediate purity at each stage via LC-MS. For example, a patented route involves coupling with iodopyrimidine derivatives under Pd-catalyzed conditions to generate complex bioactive scaffolds .

Q. How does pH influence the reactivity of this compound in nucleophilic reactions?

Adjust pH to deprotonate the amino group, enhancing its nucleophilicity. For example, in coupling reactions with activated carbonyls, maintain a pH of 8–9 using triethylamine or sodium bicarbonate. Use pH-stat titration to ensure consistency during large-scale syntheses .

Q. How to analyze crystallization-driven conformational changes in this compound derivatives?

Combine single-crystal X-ray diffraction with variable-temperature NMR. For instance, crystallization of the axial tert-butyl conformer can be studied at 100 K, while solution-phase equilibria are analyzed at 298 K. DFT calculations with implicit/explicit solvent models rationalize observed conformer distributions .

Methodological Notes

- Data Contradiction Analysis : Cross-validate crystallographic data with solution-phase spectroscopy (e.g., NOESY NMR) to resolve stereochemical ambiguities .

- Reaction Optimization : Use design of experiments (DoE) to minimize trial-and-error approaches. For example, a Box-Behnken design efficiently explores interactions between temperature, solvent polarity, and catalyst type .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.